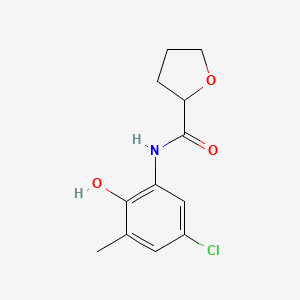
N-(5-chloro-2-hydroxy-3-methylphenyl)oxolane-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-chloro-2-hydroxy-3-methylphenyl)oxolane-2-carboxamide, commonly known as Clioquinol, is a synthetic compound that has been extensively studied for its potential therapeutic applications. Clioquinol is a member of the hydroxyquinoline family of compounds and is known to exhibit a wide range of biological activities.
作用机制
Clioquinol exerts its biological effects by chelating metal ions, particularly zinc and copper. This leads to a decrease in the activity of metalloproteins, which are involved in a number of cellular processes. In addition, Clioquinol has been shown to inhibit the activity of topoisomerase enzymes, which are involved in DNA replication and repair.
Biochemical and Physiological Effects
Clioquinol has been shown to exhibit a wide range of biochemical and physiological effects. In addition to its ability to inhibit the aggregation of amyloid beta peptides and induce apoptosis in cancer cells, Clioquinol has been shown to inhibit the activity of matrix metalloproteinases, which are involved in tissue remodeling and repair. Clioquinol has also been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the immune response.
实验室实验的优点和局限性
One of the advantages of using Clioquinol in lab experiments is its ability to chelate metal ions, which can be useful in studying the role of metalloproteins in cellular processes. In addition, Clioquinol has been shown to exhibit a wide range of biological activities, which can be useful in studying the mechanisms of disease. However, one of the limitations of using Clioquinol in lab experiments is its potential toxicity, particularly at high concentrations.
未来方向
There are a number of future directions for the study of Clioquinol. One area of research is the development of more potent and selective metal chelators, which could be useful in the treatment of a number of diseases. Another area of research is the development of new therapeutic applications for Clioquinol, particularly in the treatment of neurodegenerative diseases and cancer. Finally, there is a need for further studies to determine the potential toxicity of Clioquinol and to develop safer and more effective dosing regimens.
合成方法
Clioquinol can be synthesized in a number of ways, but the most commonly used method involves the reaction of 5-chloro-2-hydroxy-3-methylbenzoic acid with 2-aminoethanol in the presence of thionyl chloride. The resulting product is then reacted with 2,3-epoxypropylamine to yield Clioquinol.
科学研究应用
Clioquinol has been extensively studied for its potential therapeutic applications in a number of diseases, including Alzheimer's disease, Parkinson's disease, and cancer. Clioquinol has been shown to inhibit the aggregation of amyloid beta peptides, which are responsible for the formation of plaques in the brains of Alzheimer's patients. In addition, Clioquinol has been shown to inhibit the growth of cancer cells by inducing apoptosis.
属性
IUPAC Name |
N-(5-chloro-2-hydroxy-3-methylphenyl)oxolane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO3/c1-7-5-8(13)6-9(11(7)15)14-12(16)10-3-2-4-17-10/h5-6,10,15H,2-4H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICUHHZYUWWBICZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)NC(=O)C2CCCO2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

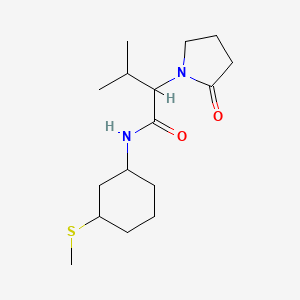
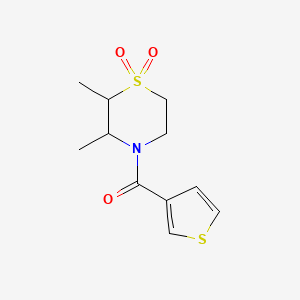
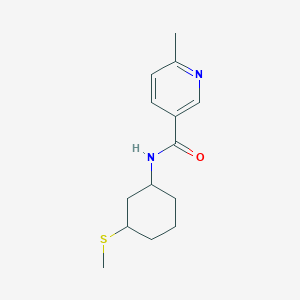
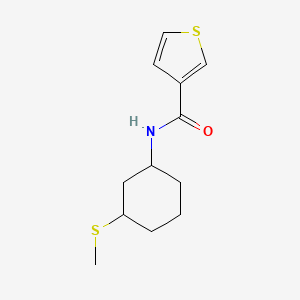
![2-Azabicyclo[2.2.1]heptan-2-yl-(2-ethoxypyridin-4-yl)methanone](/img/structure/B7594140.png)
![2-(3,4-dihydro-2H-chromen-4-yl)-N-[(2-methoxypyridin-4-yl)methyl]acetamide](/img/structure/B7594148.png)
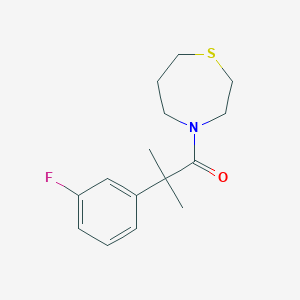
![6-Methyl-2-[(2-methylquinolin-4-yl)methyl]pyridazin-3-one](/img/structure/B7594169.png)

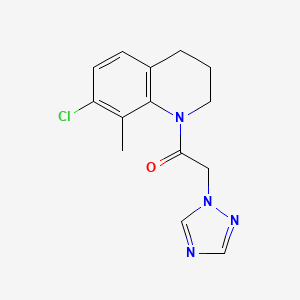
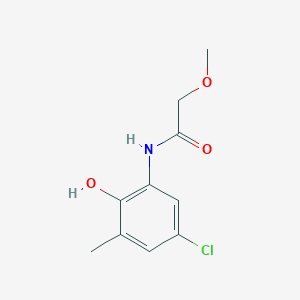
![1-(2-Tert-butylsulfinylethyl)-3-[2-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)ethyl]urea](/img/structure/B7594206.png)
![Methyl 3-acetamidobicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B7594210.png)
